molecular formula C8H13N3O4 B1289770 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate CAS No. 213178-97-3

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

Cat. No.: B1289770
CAS No.: 213178-97-3
M. Wt: 215.21 g/mol
InChI Key: PSWSDQRXCOJSFC-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, also known as N-acetylhistidine hydrate, is a compound with the molecular formula C8H13N3O4 . It is involved in the synthesis of proteins and enzymes, as well as being an important component of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 . The molecular weight of the compound is 215.21 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Advantages and Limitations for Lab Experiments

AIPH has several advantages for use in lab experiments. It is a relatively inexpensive compound, is easy to synthesize, and is highly soluble in a variety of solvents. In addition, AIPH is highly versatile, allowing it to be used in a variety of biochemical and physiological studies. However, AIPH also has some limitations. It is not very stable in aqueous solutions and can be degraded by certain enzymes.

Future Directions

There are a number of potential future directions for research involving AIPH. These include further investigations into the mechanism of action of AIPH, studies into the effects of AIPH on different types of cells, and studies into the potential therapeutic applications of AIPH. In addition, further research could focus on the development of new synthesis methods and the optimization of existing synthesis methods. Finally, further research could focus on the development of new analytical techniques for the characterization of AIPH.

Synthesis Methods

AIPH can be synthesized through a multi-step process that involves the condensation of 1H-imidazole-4-carboxylic acid and 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate3-propanoic acid. The two reactants are first dissolved in a solvent, such as dimethyl sulfoxide (DMSO), and then heated to a temperature of approximately 120°C. The reaction is then allowed to proceed for a period of time, typically 2-3 hours. The reaction is then cooled and the product is isolated and purified.

Scientific Research Applications

AIPH has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to investigate the role of amino acids in protein synthesis, the effects of amino acids on cell metabolism, and the role of amino acids in gene expression. In addition, AIPH has been used to study the effects of different environmental factors on cell growth and development.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate plays a crucial role in biochemical reactions, particularly those involving histidine metabolism. It interacts with several enzymes, including histidine decarboxylase and histidine ammonia-lyase, which are involved in the conversion of histidine to histamine and urocanic acid, respectively . The compound’s imidazole ring allows it to participate in proton transfer reactions, making it an important buffer in biological systems .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving histamine receptors. By modulating histamine levels, it can influence gene expression and cellular metabolism . Additionally, this compound can impact the function of immune cells, such as mast cells and basophils, which release histamine during allergic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to histamine receptors, thereby modulating their activity. This binding can lead to either activation or inhibition of downstream signaling pathways, depending on the receptor subtype . Furthermore, the compound can act as a competitive inhibitor of histidine decarboxylase, reducing the production of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of allergic reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate histamine levels without causing significant adverse effects. At high doses, it can lead to toxicity, including symptoms such as hypotension and tachycardia . These effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate for histidine decarboxylase, which converts it to histamine. Additionally, it can be metabolized by histidine ammonia-lyase to produce urocanic acid . These pathways are crucial for maintaining histidine and histamine homeostasis in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is often localized in areas with high histamine activity, such as the gastrointestinal tract and immune cells . This distribution pattern is essential for its role in modulating histamine levels.

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with other biomolecules. It is often found in the cytoplasm, where it can interact with histidine decarboxylase and other enzymes involved in histidine metabolism . Additionally, it may be localized to specific organelles, such as lysosomes, where it can participate in histamine degradation .

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWSDQRXCOJSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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